

Application Notes and Protocols for In Vitro Transcription with Pseudouridine-¹⁸O-Triphosphate

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Compound of Interest

Compound Name: Pseudouridine-O18

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Introduction

The incorporation of modified nucleotides into messenger RNA (mRNA) during in vitro transcription (IVT) has become a cornerstone of modern RNA therapeutics and vaccine development. Pseudouridine (Ψ), an isomer of uridine, is a particularly important modification known to enhance mRNA stability, increase translational efficiency, and reduce the innate immune response against synthetic mRNA.^{[1][2][3]} The use of isotopically labeled nucleotides, such as Pseudouridine-¹⁸O-Triphosphate (Ψ -¹⁸O-TP), offers a powerful tool for the quantitative analysis of mRNA metabolism, biodistribution, and mechanism of action.

These application notes provide a comprehensive overview and detailed protocols for the in vitro transcription of mRNA containing ¹⁸O-labeled pseudouridine. The methodologies described are intended to guide researchers in the synthesis, purification, and analysis of isotopically labeled mRNA for a variety of research and development applications. While direct protocols for the use of Pseudouridine-¹⁸O-Triphosphate are not widely published, the following sections are based on established principles of in vitro transcription with modified nucleotides and stable isotope labeling techniques.

Principle and Applications

The enzymatic incorporation of Ψ - ^{18}O -TP into an mRNA transcript allows for the precise tracking and quantification of the modified mRNA molecule. The heavy oxygen isotope (^{18}O) acts as a stable, non-radioactive label that can be detected by mass spectrometry. This enables researchers to distinguish the synthetic mRNA from endogenous RNA species within a complex biological sample.

Key Applications:

- **Quantitative Analysis of mRNA Fate:** By using mass spectrometry, the absolute or relative amount of the ^{18}O -labeled mRNA can be determined in cells, tissues, or whole organisms over time. This is crucial for pharmacokinetic and pharmacodynamic studies.
- **Metabolic Stability Studies:** The degradation rate of the ^{18}O -labeled mRNA can be accurately measured, providing insights into its metabolic stability.
- **Mechanism of Action Studies:** Tracing the ^{18}O label can help to elucidate the cellular and subcellular localization of the mRNA, as well as its interaction with RNA-binding proteins and the translational machinery.
- **Quality Control of mRNA Synthesis:** Isotope dilution mass spectrometry can be employed for the precise quantification of pseudouridine incorporation during the manufacturing of mRNA-based therapeutics.

Experimental Protocols

Protocol 1: In Vitro Transcription of ^{18}O -Labeled Pseudouridine-Containing mRNA

This protocol describes the synthesis of mRNA with complete substitution of Uridine Triphosphate (UTP) with Pseudouridine- ^{18}O -Triphosphate (Ψ - ^{18}O -TP).

Materials:

- Linearized DNA template with a T7 promoter
- T7 RNA Polymerase

- 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
- RNase Inhibitor
- ATP, GTP, CTP solutions (100 mM)
- Pseudouridine-¹⁸O-Triphosphate (Ψ-¹⁸O-TP) solution (100 mM)
- Nuclease-free water

Procedure:

- Reaction Assembly: Thaw all components on ice. Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template by spermidine:
 - Nuclease-free water (to a final volume of 50 μL)
 - 10x Transcription Buffer (5 μL)
 - ATP, GTP, CTP (2 μL each of 100 mM stock)
 - Ψ-¹⁸O-TP (2 μL of 100 mM stock)
 - Linearized DNA template (1 μg)
 - RNase Inhibitor (1 μL)
 - T7 RNA Polymerase (2 μL)
- Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.
- DNase Treatment: To remove the DNA template, add 1 μL of DNase I (RNase-free) to the reaction mixture and incubate at 37°C for 15-30 minutes.

- **Purification:** Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a silica-based column purification kit.
- **Quantification and Quality Control:** Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the transcript by agarose gel electrophoresis or capillary electrophoresis (e.g., Bioanalyzer).

Protocol 2: Quantification of ^{18}O -Labeled Pseudouridine Incorporation by LC-MS/MS

This protocol provides a general workflow for the enzymatic digestion of ^{18}O -labeled mRNA and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm and quantify the incorporation of ^{18}O -pseudouridine.

Materials:

- Purified ^{18}O -labeled mRNA
- Nuclease P1
- Calf Intestinal Phosphatase (CIP)
- LC-MS grade water and acetonitrile
- Formic acid
- LC-MS/MS system

Procedure:

- **Enzymatic Digestion:**
 - In a nuclease-free tube, combine 1-5 μg of the purified ^{18}O -labeled mRNA with Nuclease P1 and CIP in the appropriate reaction buffer.
 - Incubate at 37°C for 1-2 hours to digest the mRNA into individual nucleosides.
- **Sample Preparation:**

- Terminate the reaction by adding an equal volume of acetonitrile.
- Centrifuge the sample to pellet the enzymes and any precipitated material.
- Transfer the supernatant containing the nucleosides to a new tube and dry it down in a vacuum centrifuge.
- Resuspend the dried nucleosides in a suitable volume of LC-MS grade water with 0.1% formic acid.
- LC-MS/MS Analysis:
 - Inject the resuspended sample onto a C18 reverse-phase LC column.
 - Separate the nucleosides using a gradient of acetonitrile in water with 0.1% formic acid.
 - Analyze the eluted nucleosides by tandem mass spectrometry in positive ion mode. Monitor for the specific mass transitions of pseudouridine and ^{18}O -pseudouridine.
- Data Analysis:
 - Integrate the peak areas for the ^{18}O -labeled and unlabeled pseudouridine.
 - Calculate the percentage of incorporation based on the ratio of the peak areas.

Data Presentation

Table 1: Example Data for In Vitro Transcription Yield with Unmodified and Modified Nucleotides

Nucleotide Composition	mRNA Yield ($\mu\text{g}/\mu\text{g}$ template)
A, G, C, U	100 \pm 15
A, G, C, Ψ	95 \pm 12
A, G, C, Ψ - ^{18}O	92 \pm 14

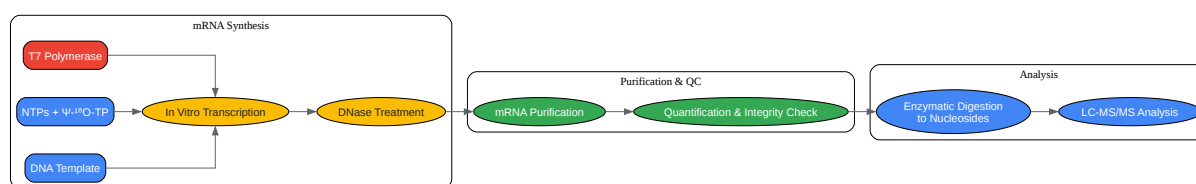
Note: The yields are presented as examples and may vary depending on the specific template and reaction conditions.

Table 2: Quantification of Pseudouridine Incorporation by LC-MS/MS

Sample	Expected Incorporation (%)	Observed Incorporation (%)
Unmodified mRNA	0	< 0.1
Ψ-modified mRNA	100	99.2 ± 0.5
Ψ- ¹⁸ O-modified mRNA	100	98.9 ± 0.7

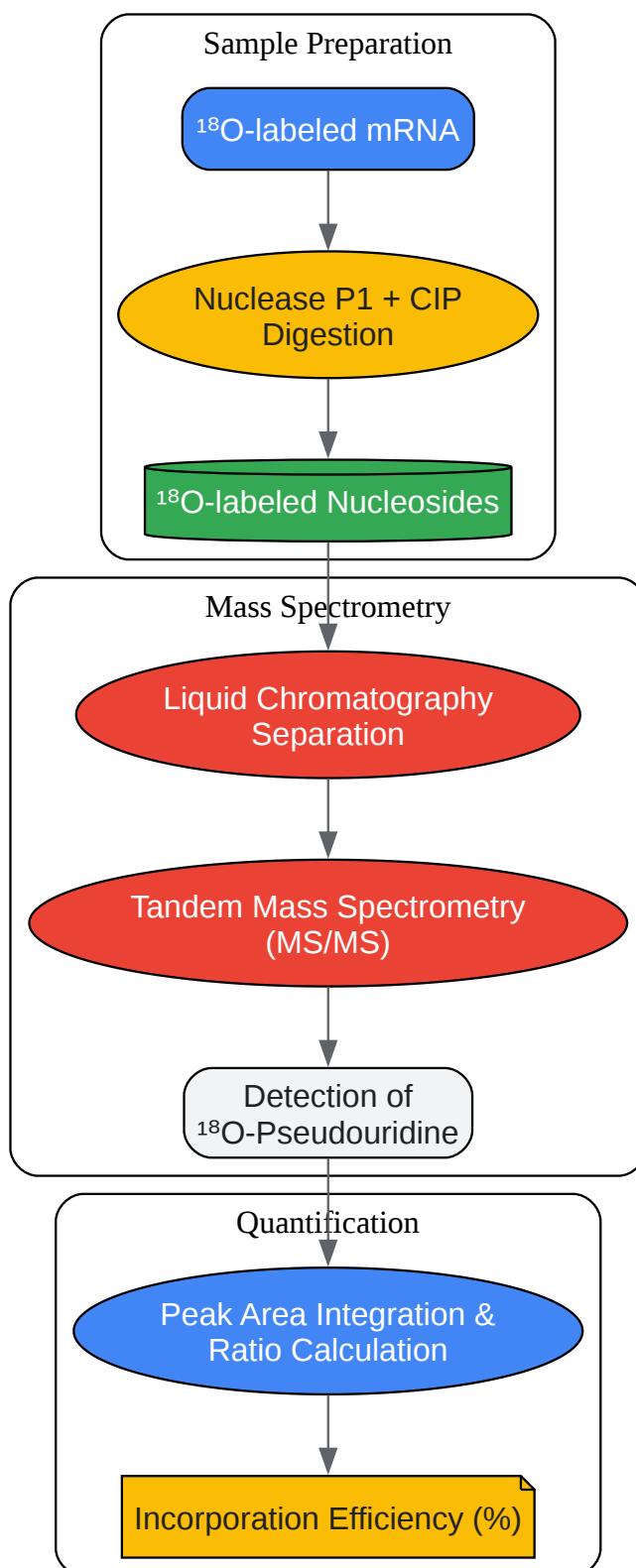
Note: The observed incorporation is calculated from the ratio of the modified to the total (modified + unmodified) nucleoside peak areas.

Visualizations



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Caption: Experimental workflow for the synthesis and analysis of ¹⁸O-labeled mRNA.



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Caption: Workflow for the quantitative analysis of ^{18}O -pseudouridine incorporation.

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References

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